molecular formula C9H11Cl2NO B13519334 1-(3,5-Dichlorophenyl)-2-(methylamino)ethan-1-ol

1-(3,5-Dichlorophenyl)-2-(methylamino)ethan-1-ol

Cat. No.: B13519334
M. Wt: 220.09 g/mol
InChI Key: JKPDQHUALAHWOP-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)-2-(methylamino)ethan-1-ol is an organic compound with the molecular formula C9H11Cl2NO It is characterized by the presence of a dichlorophenyl group attached to an ethan-1-ol backbone, with a methylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dichlorophenyl)-2-(methylamino)ethan-1-ol typically involves the reaction of 3,5-dichlorobenzaldehyde with methylamine and a reducing agent. One common method is the reductive amination of 3,5-dichlorobenzaldehyde using methylamine and sodium borohydride as the reducing agent. The reaction is carried out in an appropriate solvent, such as ethanol, under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichlorophenyl)-2-(methylamino)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a corresponding amine or alcohol derivative.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(3,5-Dichlorophenyl)-2-(methylamino)ethanone.

    Reduction: Formation of 1-(3,5-Dichlorophenyl)-2-(methylamino)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,5-Dichlorophenyl)-2-(methylamino)ethan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-Dichlorophenyl)-2-aminoethanol
  • 1-(3,5-Dichlorophenyl)-2-(ethylamino)ethan-1-ol
  • 1-(3,5-Dichlorophenyl)-2-(dimethylamino)ethan-1-ol

Uniqueness

1-(3,5-Dichlorophenyl)-2-(methylamino)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dichlorophenyl group enhances its reactivity and potential interactions with biological targets, while the methylamino group contributes to its solubility and pharmacokinetic profile.

Properties

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

1-(3,5-dichlorophenyl)-2-(methylamino)ethanol

InChI

InChI=1S/C9H11Cl2NO/c1-12-5-9(13)6-2-7(10)4-8(11)3-6/h2-4,9,12-13H,5H2,1H3

InChI Key

JKPDQHUALAHWOP-UHFFFAOYSA-N

Canonical SMILES

CNCC(C1=CC(=CC(=C1)Cl)Cl)O

Origin of Product

United States

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